
1,2,5-Thiadiazolidine 1,1-dioxide
Overview
Description
1,2,5-Thiadiazolidine 1,1-dioxide is a sulfur-nitrogen heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two oxygen atoms bonded to sulfur (sulfone group). This scaffold exhibits unique physicochemical properties, including strong electron-withdrawing character, thermal stability, and the ability to form stable radical anions . Its synthesis typically involves condensation of vicinal diamines or amino alcohols with sulfamide , though modern methods employ transition metal-catalyzed reactions or nucleophilic additions to 1,2,5-thiadiazole 1,1-dioxide precursors .
The compound’s versatility arises from its dual role as a proton acceptor and electron-deficient system, enabling applications in coordination chemistry, materials science, and medicinal chemistry. For example, it forms stable transition metal complexes with multidimensional crystal structures and tunable magnetic properties . In drug discovery, it serves as a constrained dipeptide mimetic and pharmacophore in antiviral and antimicrobial agents .
Preparation Methods
Preparation from Ethylenediamine and Sulfuric Diamide
One classical and well-documented method for synthesizing 1,2,5-thiadiazolidine 1,1-dioxide involves the reaction of ethylenediamine with sulfuric diamide (sulfur diimide). This approach, reported in Russian Chemical Reviews (1970), achieves good yields under various conditions:
- Ethylenediamine is treated with sulfuric diamide, often under controlled temperature and inert atmosphere.
- The reaction proceeds via cyclization, forming the thiadiazolidine ring with the sulfone (1,1-dioxide) functionality.
- Variations include the use of selenium dioxide to obtain selenium analogues.
- This method is notable for its straightforwardness and relatively high yield, making it a foundational synthesis route for this heterocycle.
Sulfamoylation of Amino Acid Esters Followed by Cyclization
A more recent and versatile synthetic strategy involves a two-step sequence starting from N-protected amino acid methyl esters:
- Step 1: Sulfamoylation of aminoester derivatives (e.g., alanine, valine, leucine) to form N-t-butoxycarbonylsulfamoylamino esters.
- Step 2: Deprotection of the t-butoxycarbonyl group with trifluoroacetic acid, followed by cyclization using propionyl chloride and triethylamine to yield N2,N5-cyclosulfamides, which are this compound derivatives.
- This method allows for the incorporation of amino acid moieties and the synthesis of constrained cyclic sulfamides.
- Yields for the substituted compounds range from 65% to 75% after purification by column chromatography.
- The structures are confirmed by 1H and 13C NMR, mass spectrometry, and IR spectroscopy.
Cycloaddition and Oxidative Methods
Other synthetic approaches include:
- Cycloaddition of alkeneamines to sulfur diimides ("sulphodi-imides") to form 1,2,5-thiadiazolidines, as described in the literature. This method involves the reaction of alkeneamines with sulfur diimides under mild conditions, leading to ring formation.
- Oxidative ring contraction of related thiadiazine compounds using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield 1,2,5-thiadiazolidine 1,1-dioxides. This method is useful for modifying existing thiadiazine frameworks to the dioxide form.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
- The sulfamoylation and subsequent cyclization method is well-characterized, with spectroscopic data confirming the structure of the products. The use of protective groups and mild reagents allows for selective functionalization and high purity of the final compounds.
- The classical synthesis from ethylenediamine and sulfuric diamide remains a reliable route, especially for unsubstituted this compound, with modifications enabling the synthesis of analogues and derivatives.
- Oxidative methods expand the chemical space of thiadiazolidine dioxides, enabling the transformation of related heterocycles into the dioxide form, which is valuable for further functionalization and application development.
- The high-yield synthesis of 2-benzyl derivatives under mild basic conditions demonstrates the feasibility of preparing substituted thiadiazolidine dioxides with excellent efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield the corresponding thiadiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Serine Proteinases
One of the primary applications of 1,2,5-thiadiazolidine 1,1-dioxide is in the design of potent inhibitors for serine proteinases. Research has shown that scaffolds derived from this compound can yield highly effective inhibitors for enzymes such as human leukocyte elastase (HLE). The incorporation of a phosphate leaving group significantly enhances the inhibitory potency and time-dependency of these compounds .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, certain synthesized cyclic sulfamides derived from this compound have shown potential in inhibiting bacterial growth. Preliminary results indicate that these compounds may serve as effective agents against various microbial strains .
Materials Science
Construction of Functional Molecular Materials
The unique electronic properties of this compound allow it to be utilized in the construction of functional materials. Its ability to form stable complexes with d-block metal ions and participate in π-π stacking interactions makes it suitable for applications in organic-inorganic hybrid systems. These properties facilitate the development of materials with tailored magnetic and electronic characteristics .
Radical Anions Formation
The formation of radical anions from this compound derivatives is another area of interest. These radical species have enhanced stability due to the delocalization of spin density across the aromatic systems present in these compounds. Such properties are beneficial for creating advanced materials with specific electronic functionalities .
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its derivatives can be designed to target specific biochemical pathways in pests while minimizing toxicity to non-target organisms. Ongoing research aims to evaluate the efficacy and safety profiles of these compounds in agricultural settings.
Table 1: Summary of Biological Activities
Compound Type | Activity Type | Reference |
---|---|---|
Thiadiazolidine-derived inhibitors | Serine proteinase inhibition | |
Cyclic sulfamides | Antimicrobial activity | |
Thiadiazolidine derivatives | Pesticidal efficacy | Ongoing |
Table 2: Properties Relevant to Material Science
Case Studies
Case Study 1: Serine Proteinase Inhibitors
Research conducted on various derivatives of this compound has led to the identification of several potent inhibitors against HLE. The study involved synthesizing multiple analogs and evaluating their inhibitory effects through kinetic assays. Results indicated that modifications at specific positions on the thiadiazolidine ring significantly enhanced inhibitory activity.
Case Study 2: Antimicrobial Efficacy
A series of cyclic sulfamides derived from this compound were tested against a panel of bacterial strains. The results showed varying degrees of antimicrobial activity, with certain compounds exhibiting MIC values comparable to standard antibiotics. Further investigations into their mechanism of action are underway.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Structural and Electronic Comparison
2.1.1. 1,2,5-Thiadiazole vs. 1,2,5-Thiadiazolidine 1,1-Dioxide
The parent 1,2,5-thiadiazole lacks the sulfone group and saturated ring structure of its dioxide derivative. This difference significantly alters reactivity:
- Electrophilicity: The sulfone group in this compound enhances electrophilicity at the C=N bonds, facilitating nucleophilic additions (e.g., cyanide, Grignard reagents) that are less feasible in non-dioxide analogs .
- Radical Stability : The dioxide derivative forms stable radical anions (e.g., tdapO2 radical salts), whereas 1,2,5-thiadiazole radicals are less persistent .
- Coordination Chemistry : Both compounds coordinate with transition metals, but the dioxide’s sulfone group improves ligand rigidity and electronic tuning, leading to spin-crossover complexes (e.g., Fe(tdap)₂(NCS)₂) with transition temperatures adjustable by 150 K .
2.1.2. 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles, unlike 1,2,5-thiadiazolidine dioxides, feature a sulfur atom adjacent to two nitrogen atoms. This arrangement confers greater aromaticity but reduces electrophilicity. While 1,3,4-thiadiazoles are widely used in agrochemicals and antivirals, their lack of a sulfone group limits their utility as electron-deficient scaffolds in materials science .
Physical Properties in Materials Science
Property | This compound | 1,2,5-Thiadiazole |
---|---|---|
Bandgap (eV) | 3.2–3.5 | 2.8–3.0 |
Magnetic Coupling (J) | −320 to +24 K | Not reported |
Thermal Stability (°C) | >200 | ~150 |
The dioxide’s radical anion salts exhibit tunable magnetic interactions, ranging from antiferromagnetic (J = −320 K) to ferromagnetic (J = +24 K), depending on π-overlap motifs—a feature absent in non-dioxide analogs .
Key Research Findings
- Reactivity : 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide reacts with thiourea/HCl to yield unstable adducts stabilized by methyl iodide, forming N-methylated thiadiazoline oxides (yield: 65–75%) .
- Drug Design: Cyclosulfamide derivatives (e.g., 2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide) show low toxicity (LD₅₀ > 500 mg/kg in mice) and potent norovirus inhibition (IC₅₀: 1.2 µM) .
- Stereoselectivity : Enantioselective synthesis of cis- and trans-3,4-disubstituted dioxides enables access to chiral diamines for asymmetric catalysis .
Biological Activity
1,2,5-Thiadiazolidine 1,1-dioxide is a compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.
- Chemical Formula : CHNOS
- Molecular Weight : 212.226 g/mol
- Structure : Characterized by a thiadiazolidine ring with two oxygen atoms bonded to the sulfur atom.
Biological Activity Overview
This compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The compound functions primarily as an inhibitor of various protein phosphatases and has been shown to modulate several signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. For instance:
- E. coli : Inhibition at concentrations as low as 25 µg/mL.
- C. albicans : Demonstrated antifungal activity with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
Anticancer Potential
The compound's ability to inhibit cell proliferation in cancer cell lines has been documented in several studies:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Results : IC values for HeLa cells were reported at 30 µM and for MCF-7 cells at 45 µM, indicating moderate cytotoxicity.
The biological effects of this compound can be attributed to its interaction with specific cellular targets:
- Protein Phosphatase Inhibition : It acts as an inhibitor of tyrosine-protein phosphatase non-receptor type 1 (PTPN1), which is involved in regulating various signaling pathways associated with cell growth and differentiation .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy against resistant strains of bacteria, this compound was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated groups compared to controls.
Study 2: Cancer Cell Line Studies
A comparative study on the effects of various thiadiazole derivatives on cancer cell lines demonstrated that this compound had superior anticancer activity compared to its analogs. The study utilized flow cytometry to assess cell cycle arrest and apoptosis rates.
Data Tables
Q & A
Q. What are the common synthetic strategies for preparing 1,2,5-thiadiazolidine 1,1-dioxide derivatives?
Basic
A foundational approach involves nucleophilic addition to the thiadiazole ring. For example, cyanide ions undergo mono- or double-addition at positions 3 and 4 of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, with subsequent alkylation (e.g., methyl iodide) stabilizing intermediates . Alternative routes include cyclization of sulfamides with diamines or aziridines, as seen in chiral derivatives synthesized from proteogenic amino acids and sulfuryl chloride .
Advanced
Transition metal-catalyzed methods enable enantioselective synthesis. Copper-(S)-N-methylpyrrolidine-2-carboxylate catalyzes N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides with aryl halides, achieving yields up to 48% under Ullmann/Goldberg conditions . Ruthenium bis(oxazoline) complexes facilitate asymmetric C–H functionalization, yielding chiral derivatives with up to 98% enantiomeric excess (ee) .
Q. How is structural characterization of 1,2,5-thiadiazolidine 1,1-dioxides performed?
Basic
Routine characterization employs -NMR and -NMR to confirm substituent integration and regiochemistry. IR spectroscopy identifies sulfonyl () stretches (~1160–1375 cm) and NH/CO groups . Elemental analysis validates purity, while melting points provide preliminary stability data .
Advanced
X-ray crystallography resolves complex stereoelectronic effects. For example, dilithium 1,2,5-thiadiazolidine-3,4-dione 1,1-dioxide dihydrate exhibits aggregated Li-O coordination networks, with carbonyl/sulfonyl oxygens acting as primary Lewis bases . Density Functional Theory (DFT) at the 6-311++G(d,p) level predicts vibrational frequencies, HOMO-LUMO gaps, and NMR chemical shifts, validated against experimental data .
Q. What biological activities are associated with substituted 1,2,5-thiadiazolidine 1,1-dioxides?
Basic
Derivatives display broad bioactivity, including anti-inflammatory (TNF-α/IL-6 inhibition), antibacterial, and antitumor effects. For instance, 3-imino-4-(anthracenyl) analogs outperform hydroxyurea in melanoma models .
Advanced
Structure-activity relationships (SAR) reveal substituent-dependent potency. Antibacterial assays show 3-imino-4-(4'-dimethylaminophenyl) derivatives (4d) exhibit enhanced activity due to electron-donating groups improving membrane penetration . Computational docking identifies sulfonyl-oxygen interactions with serine protease active sites, rationalizing enzyme inhibition .
Q. How can N-arylation be optimized for 1,2,5-thiadiazolidine 1,1-dioxides?
Advanced
N-Arylation via Ullmann reactions requires cesium carbonate in dioxane at 110°C. FT-IR and -NMR confirm N–H disappearance and aromatic proton emergence (δ ~7 ppm). ESI-MS detects [M+Na] ions, ensuring product identity . Catalytic systems like CuCl/di-tert-butylthiadiaziridine improve yields in challenging arylations .
Q. What computational methods are used to predict reactivity and properties?
Advanced
DFT studies with the 6-311++G(d,p) basis set calculate molecular electrostatic potentials (MEP), nonlinear optical (NLO) properties, and frontier orbitals. For example, anthracene-substituted derivatives show reduced HOMO-LUMO gaps (~3.5 eV), correlating with enhanced bioactivity . TD-DFT predicts UV-vis spectra, aiding photophysical applications .
Q. How are enantioselective derivatives synthesized?
Advanced
Chiral 1,2,5-thiadiazolidine 1,1-dioxides are accessed via Ru-catalyzed asymmetric C–H activation. For benzylic positions, Ru-pybox catalysts achieve 98% ee . Alternatively, cyclization of aziridines with sulfamides under basic conditions yields constrained dipeptidomimetics with defined stereochemistry .
Q. What is the reactivity of 1,2,5-thiadiazolidine 1,1-dioxides with nucleophiles?
Advanced
Nucleophiles like thiourea or α-diamines undergo Michael addition to the electron-deficient C=N bonds. For example, 3,4-diphenyl derivatives react with thiourea in acidic media to form N-alkylated thiadiazoline oxides . Cyanide addition produces unstable adducts stabilized by alkyl halide trapping .
Q. Can these compounds act as corrosion inhibitors?
Advanced
Bicyclic thiadiazolidine derivatives inhibit mild steel corrosion in (88% efficiency at 1 mM). Electrochemical impedance spectroscopy (EIS) confirms adsorption via sulfonyl-oxygen interactions with metal surfaces .
Properties
IUPAC Name |
1,2,5-thiadiazolidine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2S/c5-7(6)3-1-2-4-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBZIZGMAVRJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440245 | |
Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5823-51-8 | |
Record name | 1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda6,2,5-thiadiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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